molecular formula C7H11ClO4S B13574032 rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate,trans

rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate,trans

Cat. No.: B13574032
M. Wt: 226.68 g/mol
InChI Key: RSYCXMCADYKZPW-PHDIDXHHSA-N
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Description

rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans is a chiral cyclopentane derivative characterized by a methyl ester group at position 1 and a chlorosulfonyl (-SO₂Cl) moiety at position 3 of the cyclopentane ring. Its molecular formula is C₇H₁₁ClO₄S, with a molecular weight of 226.68 g/mol . The compound exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. The trans configuration of substituents on the cyclopentane ring contributes to its stereochemical rigidity, influencing reactivity and interactions in synthetic applications.

Key functional groups:

  • Methyl ester: Enhances solubility in organic solvents and serves as a protective group for carboxylic acids.
  • Chlorosulfonyl group: A highly reactive electrophile, enabling participation in nucleophilic substitutions (e.g., sulfonamide formation).

This compound is cataloged under CAS 267.32 and is primarily utilized as a building block in organic synthesis, particularly for sulfonamide-based pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl (1R,3R)-3-chlorosulfonylcyclopentane-1-carboxylate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

RSYCXMCADYKZPW-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)S(=O)(=O)Cl

Canonical SMILES

COC(=O)C1CCC(C1)S(=O)(=O)Cl

Origin of Product

United States

Biological Activity

rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans (CAS Number: 2382568-71-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H11_{11}ClO4_4S
  • Molecular Weight : 226.68 g/mol
  • Structure : The compound features a chlorosulfonyl group attached to a cyclopentane ring and a carboxylate moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentane derivatives with chlorosulfonyl chloride in the presence of a base. The process is sensitive to reaction conditions, requiring low temperatures and inert atmospheres to minimize side reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been investigated for its potential as an inhibitor in several biochemical pathways:

  • Inhibition of Type III Secretion System (T3SS) : Studies have shown that compounds similar to rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence . This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue against bacterial infections.
  • Cytotoxicity : Preliminary evaluations indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity is measured using GI50_{50} values, which indicate the concentration required to inhibit cell growth by 50%. While specific GI50_{50} values for this compound are not extensively documented, related compounds have shown significant activity against various cancer cell lines .

Case Studies

Several studies have explored the biological implications of compounds structurally similar to rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate:

  • Inhibition Studies : Research highlighted the effectiveness of structurally related compounds in inhibiting T3SS in E. coli, demonstrating a concentration-dependent response that suggests potential for therapeutic application .
  • Cytotoxicity Evaluation : A study focused on related sulfonamide derivatives revealed varying degrees of cytotoxicity across different cancer cell lines. Compounds with similar functional groups displayed GI50_{50} values below 20 µM in MDA-MB-468 cells, indicating promising anti-cancer properties .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
T3SS InhibitionYes
CytotoxicityModerate
GI50_{50} Values<20 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans with structurally or functionally related cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Safety Profile
rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans C₇H₁₁ClO₄S 226.68 Chlorosulfonyl, methyl ester High reactivity (SO₂Cl acts as leaving group); used in sulfonamide synthesis Likely corrosive (due to -SO₂Cl); requires careful handling
trans-3-methylcyclopentanecarboxylate methyl ester C₈H₁₄O₂ 142.2 Methyl, methyl ester Moderate reactivity; ester hydrolysis or alkylation precursor Skin/eye irritation (H315, H319); flammable liquid (H226)
methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate C₉H₁₄O₃ 170.21 Hydroxymethyl, cyclopentene, methyl ester Olefin participation in Diels-Alder reactions; hydroxyl group enables hydrogen bonding Limited data; likely low acute toxicity (no hazardous groups reported)
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride C₇H₁₄ClNO₂ 179.65 Amino, methyl ester, hydrochloride salt Amino group enables peptide coupling; hydrochloride enhances water solubility Irritant (HCl salt); respiratory caution (H335)
1-methylcyclopentanol C₆H₁₂O 100.16 Hydroxyl, methyl Alcohol dehydration or oxidation reactions; solvent properties Low toxicity (no acute hazards); consult MSDS for handling

Key Differences and Insights :

Reactivity :

  • The chlorosulfonyl group in the target compound confers significantly higher electrophilicity compared to methyl or hydroxymethyl substituents in analogs. This makes it superior for synthesizing sulfonamide derivatives, a critical class in drug discovery .
  • The cyclopentene ring in introduces conjugated double-bond reactivity, enabling cycloaddition reactions absent in saturated cyclopentane analogs.

Solubility and Stability :

  • The hydrochloride salt in improves aqueous solubility, whereas the methyl ester in the target compound favors organic-phase reactions.
  • The hydroxymethyl group in may increase hygroscopicity, requiring anhydrous storage conditions compared to the hydrophobic chlorosulfonyl derivative.

Safety: The chlorosulfonyl group poses corrosivity and toxicity risks, necessitating stringent safety protocols (e.g., glove boxes, fume hoods) .

Q & A

Q. How to evaluate its potential as a protease inhibitor in drug discovery?

  • Methodological Answer : Perform enzymatic assays (e.g., trypsin or caspase-3) with fluorogenic substrates (e.g., Z-DEVD-AMC). IC₅₀ values are determined via dose-response curves (0.1–100 µM). Co-crystallization with the target enzyme and X-ray diffraction (2.0 Å resolution) reveals binding modes .

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